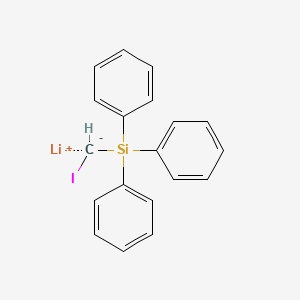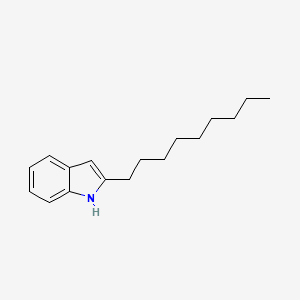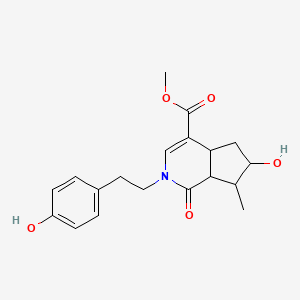![molecular formula C13H28BNO2 B14362584 Diethyl [4-(piperidin-1-yl)butyl]boronate CAS No. 90715-66-5](/img/structure/B14362584.png)
Diethyl [4-(piperidin-1-yl)butyl]boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [4-(piperidin-1-yl)butyl]boronate is an organoboron compound that features a boronate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [4-(piperidin-1-yl)butyl]boronate typically involves the reaction of 4-(piperidin-1-yl)butylboronic acid with diethyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [4-(piperidin-1-yl)butyl]boronate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronate ester to the corresponding alcohol.
Substitution: The boronate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: 4-(piperidin-1-yl)butylboronic acid.
Reduction: 4-(piperidin-1-yl)butanol.
Substitution: Various substituted boronates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [4-(piperidin-1-yl)butyl]boronate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4-(piperidin-1-yl)butylboronic acid
Uniqueness
Diethyl [4-(piperidin-1-yl)butyl]boronate is unique due to its specific structure that combines a piperidine ring with a boronate ester. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Propiedades
| 90715-66-5 | |
Fórmula molecular |
C13H28BNO2 |
Peso molecular |
241.18 g/mol |
Nombre IUPAC |
diethoxy(4-piperidin-1-ylbutyl)borane |
InChI |
InChI=1S/C13H28BNO2/c1-3-16-14(17-4-2)10-6-9-13-15-11-7-5-8-12-15/h3-13H2,1-2H3 |
Clave InChI |
GRTALSJAFLKCKT-UHFFFAOYSA-N |
SMILES canónico |
B(CCCCN1CCCCC1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/no-structure.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)






![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)


